![molecular formula C23H21N5O B11983779 2-(benzylamino)-9-methyl-3-{(E)-[(pyridin-3-ylmethyl)imino]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11983779.png)
2-(benzylamino)-9-methyl-3-{(E)-[(pyridin-3-ylmethyl)imino]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
Preparation Methods
The synthesis of 2-(BENZYLAMINO)9-ME-3-(((3-PYRIDINYL-ME)IMINO)ME)4H-PYRIDO(1,2-A)PYRIMIDIN-4-ONE typically involves the cyclization of N-acylated 5-acetyl-4-aminopyrimidines . The reaction conditions often include heating with methanol sodium (MeONa) in butanol (BuOH) under reflux . The specific acyl group used can influence the final product, leading to selective formation of different derivatives .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Reduction: Reducing agents can be used to alter the imino groups.
Substitution: The benzylamino and pyridinyl groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include chloroperbenzoic acid for oxidation and sodium borohydride for reduction . The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
2-(BENZYLAMINO)9-ME-3-(((3-PYRIDINYL-ME)IMINO)ME)4H-PYRIDO(1,2-A)PYRIMIDIN-4-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a phosphatidylinositol 3-kinase (PI3K) inhibitor.
Medicine: Explored for its antiproliferative, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The compound exerts its effects primarily through inhibition of specific enzymes and pathways. For example, derivatives of this compound have been identified as inhibitors of protein tyrosine kinases and cyclin-dependent kinases . The molecular targets include PI3K and other kinases involved in cell signaling pathways .
Comparison with Similar Compounds
Similar compounds include other derivatives of pyrido[1,2-a]pyrimidin-4-one, such as:
- 2-(BENZYLAMINO)-3-(((4-MEO-PHENYL)IMINO)ME)-9-ME-4H-PYRIDO(1,2-A)PYRIMIDIN-4-ONE
- 2-(BENZYLAMINO)-9-ME-3-(((2-NITRO-PH)IMINO)ME)-4H-PYRIDO(1,2-A)PYRIMIDIN-4-ONE
These compounds share similar core structures but differ in their functional groups, leading to variations in their biological activities and applications .
Properties
Molecular Formula |
C23H21N5O |
---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
2-(benzylamino)-9-methyl-3-(pyridin-3-ylmethyliminomethyl)pyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C23H21N5O/c1-17-7-6-12-28-22(17)27-21(26-15-18-8-3-2-4-9-18)20(23(28)29)16-25-14-19-10-5-11-24-13-19/h2-13,16,26H,14-15H2,1H3 |
InChI Key |
MOGIXYSLURXSBK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=NCC3=CN=CC=C3)NCC4=CC=CC=C4 |
Origin of Product |
United States |
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